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molecular formula C13H11NO B1605937 1-Phenyl-2-(pyridin-3-yl)ethanone CAS No. 1081-48-7

1-Phenyl-2-(pyridin-3-yl)ethanone

Cat. No. B1605937
M. Wt: 197.23 g/mol
InChI Key: DDEBMFBOWGAMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940891B2

Procedure details

Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate (1.82 g, 6.76 mmol) was dissolved in hydrogen chloride (8.11 mL, 101.0 mmol) and heated to 100° C. overnight. The reaction was then diluted with H2O (25 mL), extracted with EtOAc (3×50 mL), dried over MgSO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a clear oil (0.894 g). LCMS m/z=198.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 4.29 (s, 2H), 7.27 (dd, J=7.07, 5.56 Hz, 1H), 7.49 (t, J=7.58 Hz, 2H), 7.55-7.64 (m, 2H), 7.99-8.05 (m, 2H), 8.49-8.56 (m, 2H).
Name
Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:3]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)C(OCC)=O.Cl>O>[C:15]1([C:2](=[O:1])[CH2:3][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate
Quantity
1.82 g
Type
reactant
Smiles
O=C(C(C(=O)OCC)C=1C=NC=CC1)C1=CC=CC=C1
Name
Quantity
8.11 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.894 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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